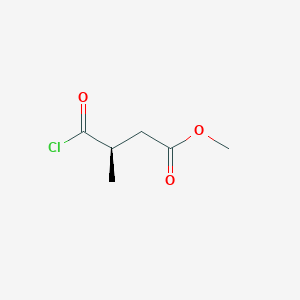
2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Vue d'ensemble
Description
The compound “2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound also contains a carboxylic acid group and a chlorophenyl group, which may influence its properties and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction of a 1,3-dicarbonyl compound with an amine. The 4-chlorophenyl group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a pyrimidine ring with a carbonyl group at the 6-position, a 4-chlorophenyl group at the 2-position, and a carboxylic acid group at the 4-position .Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines, such as nucleophilic substitution or addition reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic, and the chlorophenyl group could contribute to its lipophilicity .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study by Hou et al. (2009) focused on the synthesis of a compound structurally related to 2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, highlighting the molecular structure and conformation aspects in crystallography (Hou et al., 2009).
Antimicrobial Applications
- Abdelghani et al. (2017) explored the synthesis and antimicrobial evaluation of new pyrimidines, including derivatives of 2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, against various bacteria (Abdelghani et al., 2017).
- In 2019, Shehta and Abdel Hamid synthesized novel pyrimidine-based heterocycles and tested their antibacterial activity, demonstrating the potential of these compounds in microbial inhibition (Shehta & Abdel Hamid, 2019).
Chemical Synthesis and Applications
- Hesse et al. (2007) reported on the microwave-assisted synthesis of derivatives closely related to 2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, emphasizing efficient synthesis methods (Hesse et al., 2007).
Pharmaceutical Research
- Ramajayam et al. (2009) conducted a study on cyano pyrimidinones, closely related to 2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, for their potential Anti-HIV-1 integrase activity, indicating its relevance in antiviral research (Ramajayam et al., 2009).
Material Science and Dye Applications
- Research by Abolude et al. (2021) involved synthesizing dyes from derivatives similar to 2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid and studying their application properties on fabrics, indicating a potential role in material science (Abolude et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-7-3-1-6(2-4-7)10-13-8(11(16)17)5-9(15)14-10/h1-5H,(H,16,17)(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGHKABQBNRCMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CC(=O)N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50516545 | |
| Record name | 2-(4-Chlorophenyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50516545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84660-25-3 | |
| Record name | 2-(4-Chlorophenyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50516545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Azabicyclo[3.2.1]octan-3-one, 8-(2-phenylethyl)-](/img/structure/B3057660.png)

![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, (8S)-](/img/structure/B3057663.png)

-lambda~5~-phosphanone](/img/structure/B3057665.png)



![2-[(Carboxymethyl)sulfanyl]pyridin-1-ium-1-olate](/img/structure/B3057669.png)
![Phenol, 2-[[(2,5-dimethylphenyl)imino]methyl]-](/img/structure/B3057671.png)


